Ethyl 1-chloroisoquinoline-6-carboxylate
Description
Ethyl 1-chloroisoquinoline-6-carboxylate is a halogenated isoquinoline derivative featuring a chlorine substituent at position 1 and an ethyl ester group at position 4. Isoquinoline derivatives are valued for their bioactivity, particularly in kinase inhibition and antimicrobial applications, with substituent positions critically influencing their properties .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
ethyl 1-chloroisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-3-4-10-8(7-9)5-6-14-11(10)13/h3-7H,2H2,1H3 |
InChI Key |
MJHWJISKIWUXES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Halogen Type: Bromine at position 6 (Ethyl 6-bromoisoquinoline-1-carboxylate) increases molecular weight by ~19% compared to chlorine analogs, enhancing lipophilicity (XLogP3: 3.3 vs. ~2.5 for Cl analogs) .
- Ester Group: Methyl esters (e.g., mthis compound) reduce molecular weight by ~6% compared to ethyl esters, impacting metabolic stability and solubility .
Preparation Methods
Reaction Conditions and Mechanism
-
Substrate : Ethyl isoquinoline-6-carboxylate (1 equiv).
-
Chlorinating Agent : POCl₃ (2.5 equiv) with AlCl₃ (1.2 equiv) as a Lewis acid catalyst.
-
Solvent : Anhydrous dichloroethane (DCE).
The reaction proceeds via Friedel-Crafts acylation-like mechanism , where AlCl₃ activates POCl₃ to generate Cl⁺. The electron-rich C1 position of the isoquinoline ring undergoes substitution, yielding the chlorinated product. Post-reaction, the mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) achieves >90% purity.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | 92–95% |
| Reaction Time | 10 hours (average) |
Multi-Step Synthesis from 6-Cyanoisoquinoline
This method constructs the ester and chloro groups sequentially, avoiding direct EAS challenges.
Step 1: Hydrolysis of 6-Cyanoisoquinoline
Step 2: Esterification with Ethanol
Step 3: Regioselective Chlorination
Key Data:
| Step | Yield | Purity |
|---|---|---|
| 1 | 89% | 95% |
| 2 | 94% | 98% |
| 3 | 68% | 91% |
Palladium-Catalyzed Cross-Coupling for Steric Control
For sterically hindered derivatives, palladium-mediated coupling ensures precise functionalization.
Reaction Protocol
Advantages:
-
Avoids harsh chlorinating agents.
-
Tolerates electron-withdrawing groups.
Limitations:
-
Lower yield (55–60%) due to competitive side reactions.
One-Pot Cyclization-Chlorination Strategy
A novel one-pot method integrates isoquinoline ring formation and chlorination, streamlining synthesis.
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 65% |
| Purity | 88% |
| Reaction Time | 5 hours |
Enzymatic Approaches for Sustainable Synthesis
Recent advances employ biocatalysts for greener synthesis, though yields remain suboptimal.
Method Overview:
Challenges:
-
Enzyme instability under high substrate loads.
-
Requires genetic engineering for improved activity.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Chlorination | 72–78% | 92–95% | High | Moderate |
| Multi-Step Synthesis | 68% | 91% | Medium | Low |
| Palladium Catalysis | 55–60% | 85–88% | Low | High |
| One-Pot Strategy | 65% | 88% | High | Moderate |
| Enzymatic | 42% | 75% | Low | High |
Q & A
Q. What are the common synthesis routes for ethyl 1-chloroisoquinoline-6-carboxylate, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of substituted precursors or halogenation of ester-functionalized isoquinoline derivatives. For example, ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate analogs are synthesized via multi-step reactions involving condensation, cyclization, and halogenation . Key factors affecting yield include:
- Catalyst selection : Acidic or basic catalysts may alter reaction kinetics.
- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but risk decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Characterization via HPLC and NMR is critical to confirm purity and structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry and confirms chlorination at the 1-position. Software like SHELXL refines crystallographic data .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., ethyl ester at C6, chlorine at C1).
- FT-IR : Confirms ester carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 265.05 g/mol) and isotopic patterns for chlorine .
Q. How does the compound’s stability vary under different storage conditions?
this compound is sensitive to moisture and light. Recommended protocols:
Q. What structural analogs of this compound are studied, and how do substitutions alter properties?
Key analogs include:
- Fluoro-substituted : Ethyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, which exhibits enhanced metabolic stability due to fluorine’s electronegativity .
- Methyl ester variants : Reduced steric hindrance compared to ethyl esters may improve solubility .
Comparative studies using computational tools (e.g., molecular docking) reveal substituent effects on binding affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate halogenation steps.
- Solvent optimization : Switch from DMF to THF for easier post-reaction purification.
- Process automation : Continuous-flow reactors improve reproducibility and reduce side reactions .
Pilot-scale trials should include kinetic studies to identify rate-limiting steps .
Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?
- Cross-validation : Compare HPLC retention times and NMR spectra with structurally validated standards.
- Computational modeling : Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., chlorine’s electron-withdrawing impact on C6 reactivity) .
- Mechanistic studies : Probe reaction intermediates via in-situ IR or trapping experiments .
Q. How does the compound’s chlorination site influence its biological or catalytic activity?
Chlorine at C1 increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. For example:
Q. What crystallographic challenges arise when refining this compound structures, and how are they addressed?
- Disorder in the ethyl ester group : Resolved via SHELXL’s PART instruction to model alternative conformers .
- Thermal motion artifacts : Low-temperature (100 K) data collection reduces atomic displacement errors.
- Twinned crystals : Use PLATON’s TWINLAW to identify twin domains and refine against detwinned data .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
Q. What methodologies assess the compound’s hydrolytic stability under physiological conditions?
- pH-rate profiling : Monitor degradation at pH 1–10 using UV-Vis spectroscopy.
- LC-MS/MS : Quantify hydrolysis products (e.g., 1-chloroisoquinoline-6-carboxylic acid) in simulated gastric fluid.
- Accelerated stability testing : Use Arrhenius plots to extrapolate shelf life at 25°C from high-temperature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
